6-methyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine hydrochloride
Overview
Description
6-methyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine hydrochloride, also known as PD184352, is a potent and selective inhibitor of MEK1/2, a key component of the MAP kinase signaling pathway. This pathway is involved in the regulation of cell growth, differentiation, and survival, and is frequently dysregulated in cancer. PD184352 has been extensively studied for its potential as an anti-cancer agent, as well as for its use in basic research.
Mechanism of Action
6-methyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine hydrochloride inhibits the activity of MEK1/2, which are upstream kinases in the MAP kinase signaling pathway. This pathway is frequently dysregulated in cancer, leading to abnormal cell growth and survival. By inhibiting MEK1/2, 6-methyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine hydrochloride can block this pathway and induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 6-methyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine hydrochloride has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. 6-methyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine hydrochloride has also been shown to protect against oxidative stress, which can cause damage to cells and tissues.
Advantages and Limitations for Lab Experiments
One advantage of 6-methyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine hydrochloride is its potency and selectivity for MEK1/2. This allows for precise modulation of the MAP kinase signaling pathway in cells and tissues. However, one limitation of 6-methyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine hydrochloride is its relatively short half-life, which can limit its effectiveness in vivo.
Future Directions
There are many potential future directions for research on 6-methyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine hydrochloride. One area of interest is the development of more potent and selective MEK inhibitors, which could have greater efficacy as anti-cancer agents. Another area of interest is the identification of biomarkers that can predict response to MEK inhibitors, which could improve patient selection for clinical trials. Finally, there is interest in exploring the potential use of MEK inhibitors in combination with other anti-cancer agents, such as immunotherapy.
Scientific Research Applications
6-methyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine hydrochloride has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines, including melanoma, lung cancer, and pancreatic cancer. In addition, 6-methyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine hydrochloride has been shown to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
4-(6-methylthieno[2,3-d]pyrimidin-4-yl)morpholine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS.ClH/c1-8-6-9-10(12-7-13-11(9)16-8)14-2-4-15-5-3-14;/h6-7H,2-5H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATRIMPGVAOFKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2S1)N3CCOCC3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Methylthieno[2,3-d]pyrimidin-4-yl)morpholine;hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.